ZM-306416 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

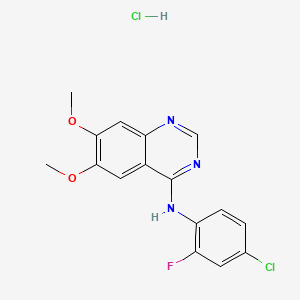

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUXIROMWPQVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZM-306416 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and biological effects. Detailed experimental protocols for key assays and comprehensive data on its inhibitory activities are presented to support further research and drug development efforts in the field of oncology and other angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary regulators of this process. This compound has emerged as a significant small molecule inhibitor targeting VEGFRs, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride |

| Synonyms | CB-676475 |

| CAS Number | 196603-47-1 |

| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ |

| Molecular Weight | 370.21 g/mol |

| Solubility | Soluble in DMSO |

| Physical Appearance | Crystalline solid |

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation and activation of the receptors, subsequently blocking downstream signaling pathways. The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are the key mediators of VEGF-driven angiogenesis.

VEGF Signaling Pathway

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the phosphorylation of specific tyrosine residues in the cytoplasmic domain, creating docking sites for various signaling proteins. These proteins, in turn, activate several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for promoting cell proliferation, survival, and migration. This compound effectively abrogates these downstream signals by blocking the initial receptor phosphorylation.

VEGF Signaling Pathway and Inhibition by ZM-306416.

Biological Activity and Data Presentation

This compound is a potent inhibitor of VEGFR-2 and also shows activity against other related tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Kinase | IC₅₀ (nM) | Reference |

| VEGFR-2 (KDR) | 100 | |

| VEGFR-1 (Flt-1) | 2000 | |

| EGFR | <10 | [1][2] |

| Abl | 1300 | [1] |

| FGFR-1 | >3-fold selective over VEGFR-2 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

VEGFR Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

96-well microplates

-

ATP

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

Procedure:

-

Coat the 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add serial dilutions of this compound (dissolved in DMSO and then diluted in assay buffer) to the wells.

-

Add the VEGFR-2 enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate to remove ATP and unbound reagents.

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature.

-

Wash the plate again.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of VEGFR-2 and downstream signaling proteins like Akt and ERK in response to this compound treatment.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture endothelial cells and treat with this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Detect the protein bands using an ECL detection system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow for Characterizing ZM-306416.

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR signaling in angiogenesis and related pathologies. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical development as an anti-angiogenic agent. The data and protocols presented in this guide are intended to facilitate the ongoing research and development efforts in this important therapeutic area.

References

ZM-306416 Hydrochloride: A Technical Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-306416 hydrochloride is a potent, orally active small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the target profile of ZM-306416, including its primary molecular targets, mechanism of action, and the downstream signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on this compound.

Core Target Profile

The primary targets of ZM-306416 are members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family and the Epidermal Growth Factor Receptor (EGFR). Specifically, it demonstrates potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), as well as EGFR.[1][2][3][4][5][6][7][8] The inhibition of these RTKs forms the basis of its anti-angiogenic and anti-proliferative effects.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | Assay Type | IC50 Value | Reference |

| VEGFR-1 (Flt-1) | Kinase Assay | 0.33 µM | [1][6][7] |

| Kinase Assay | 2 µM | [4][5][8][9] | |

| VEGFR-2 (KDR) | Kinase Assay | 100 nM (0.1 µM) | [4][5][8][9] |

| EGFR | Kinase Assay | <10 nM | [1][4][5][6][7][8] |

| ABL | Kinase Assay | 1.3 ± 0.2 µM | [4] |

| H3255 (EGFR-addicted NSCLC cell line) | Cell Proliferation | 0.09 ± 0.007 µM | [1][4] |

| HCC4011 (EGFR-addicted NSCLC cell line) | Cell Proliferation | 0.072 ± 0.001 µM | [1][4] |

| A549 (wild-type EGFR cell line) | Cell Proliferation | >10 µM | [4] |

| H2030 (wild-type EGFR cell line) | Cell Proliferation | >10 µM | [4] |

Mechanism of Action and Signaling Pathways

ZM-306416 exerts its biological effects by inhibiting the autophosphorylation of VEGFR and EGFR upon ligand binding. This blockade of receptor activation prevents the initiation of downstream intracellular signaling cascades that are crucial for cell survival, proliferation, and angiogenesis. The primary signaling pathways affected are the MAPK/ERK and PI3K/Akt pathways.[9]

Signaling Pathway Diagram

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of ZM-306416. These are intended as a guide for researchers and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of ZM-306416 against a target kinase.

1. Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR2, EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

This compound stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

96-well microplates

-

Microplate reader

2. Procedure:

-

Prepare serial dilutions of ZM-306416 in kinase assay buffer.

-

In a 96-well plate, add the kinase, the kinase substrate, and the diluted ZM-306416 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Quantify the kinase activity. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into the substrate or using a phosphospecific antibody in an ELISA format.

-

Plot the percentage of kinase inhibition against the logarithm of the ZM-306416 concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (WST-1 Based)

This protocol outlines a colorimetric assay to assess the anti-proliferative effects of ZM-306416 on cancer cell lines.

1. Reagents and Materials:

-

Cancer cell line of interest (e.g., H3255, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

WST-1 reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ZM-306416 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of ZM-306416 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for MAPK (ERK1/2) Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of ERK1/2 in response to ZM-306416 treatment.

1. Reagents and Materials:

-

Cell line of interest

-

This compound

-

Growth factor (e.g., VEGF or EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Pre-treat the cells with various concentrations of ZM-306416 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., VEGF or EGF) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal loading.

Conclusion

This compound is a dual inhibitor of VEGFR and EGFR with potent anti-proliferative and anti-angiogenic activities. Its well-defined target profile and mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for the continued investigation of this and similar targeted therapies.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. cusabio.com [cusabio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ZM 306416 - Immunomart [immunomart.com]

- 8. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]

- 9. biorbyt.com [biorbyt.com]

ZM-306416 Hydrochloride: A Technical Guide to its Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It primarily targets VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators in the VEGF signaling pathway, which is crucial for angiogenesis and vasculogenesis.[1][2] Additionally, ZM-306416 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and other kinases, suggesting a broader mechanism of action. This document provides an in-depth overview of the signaling pathways modulated by ZM-306416, a compilation of its quantitative inhibitory data, and detailed experimental protocols relevant to its study.

Core Signaling Pathways

ZM-306416 exerts its biological effects by inhibiting key receptor tyrosine kinases involved in cell proliferation, survival, and angiogenesis. The primary signaling cascades affected are the VEGFR and EGFR pathways.

VEGFR Signaling Pathway

The VEGF signaling pathway is central to the formation of new blood vessels.[1] VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1]

ZM-306416 acts as a direct inhibitor of VEGFR-1 (Flt) and VEGFR-2 (KDR), preventing the initial autophosphorylation event and thereby blocking the entire downstream cascade.[1][2][3][4] This inhibition leads to a reduction in angiogenesis. Notably, ZM-306416 has been observed to abolish the phosphorylation of VEGFR-2 at tyrosine 1214 (pVEGFR2 (Y1214)) in human thyroid follicular cells.[5] A key downstream consequence of VEGFR inhibition by ZM-306416 is the marked inhibition of the steady-state phosphorylation of p42/44 MAPK (ERK1/2).[5]

EGFR Signaling Pathway

ZM-306416 has also been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4] This inhibition is particularly effective in cancer cells that are "addicted" to EGFR signaling for their proliferation and survival. The mechanism of inhibition is similar to that of VEGFR, where ZM-306416 likely binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This leads to a selective anti-proliferative effect in EGFR-dependent cancer cells.[3][5]

Quantitative Data

The inhibitory activity of ZM-306416 has been quantified against various targets and in different cell-based assays. The following tables summarize the available data.

Table 1: Kinase Inhibition

| Target Kinase | Alias | IC50 |

| VEGFR-2 | KDR | 100 nM[3][4] |

| VEGFR-1 | Flt | 0.33 µM[5] or 2 µM[3][4] |

| EGFR | - | <10 nM[3][4][5] |

| Src | - | 0.33 µM[5] |

| Abl | - | 1.3 µM[3][5] |

Table 2: Cellular Activity

| Cell Line/Assay | Effect | IC50 / Concentration |

| H3255 (EGFR-addicted NSCLC) | Anti-proliferative | 0.09 µM[3][5] |

| HCC4011 (EGFR-addicted NSCLC) | Anti-proliferative | 0.072 µM[3][5] |

| A549 (wild-type EGFR) | Anti-proliferative | >10 µM[3] |

| H2030 (wild-type EGFR) | Anti-proliferative | >10 µM[3] |

| Human Thyroid Follicular Cells | Granule Formation Inhibition | 0.67 µM[5] |

| Human Thyroid Follicular Cells | Abolished pVEGFR2 (Y1214) | 300 nM[5] |

| Human Thyroid Follicular Cells | Increased Cell Death | 3 µM[5] |

| GeneBLAzer T-Rex RORγ-UAS-bla HEK293T | ERRα Assay Inhibition | 7.3 µM[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard laboratory practices.

In Vitro Kinase Assay (Generic)

This protocol describes a method to determine the IC50 value of ZM-306416 against a specific kinase.

Workflow:

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve a range of concentrations.

-

Prepare a solution containing the purified recombinant kinase (e.g., VEGFR-2, EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

-

Assay Procedure :

-

In a 96-well or 384-well plate, add the kinase/substrate/ATP mixture to each well.

-

Add the serially diluted ZM-306416 or vehicle control (DMSO) to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

Detection :

-

Stop the kinase reaction.

-

Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

-

-

Data Analysis :

-

Plot the kinase activity against the logarithm of the ZM-306416 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (WST-1 based)

This protocol measures the anti-proliferative effects of ZM-306416 on cancer cell lines.

Methodology:

-

Cell Seeding :

-

Culture the desired cell lines (e.g., H3255, A549) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of ZM-306416 in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of ZM-306416 or vehicle control.

-

-

Incubation :

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

WST-1 Assay :

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the ZM-306416 concentration to determine the IC50 value.

-

Western Blotting for Protein Phosphorylation

This protocol is used to assess the effect of ZM-306416 on the phosphorylation of specific proteins like VEGFR-2 and p42/44 MAPK.

Methodology:

-

Cell Treatment and Lysis :

-

Culture cells to a suitable confluency and then treat them with ZM-306416 at various concentrations for a specific duration.

-

Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-VEGFR-2 or anti-p-p42/44 MAPK) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

-

Detection :

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.

-

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against VEGFR and EGFR. Its ability to block key signaling pathways involved in angiogenesis and cell proliferation makes it a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working with this compound, facilitating further investigation into its therapeutic potential.

References

- 1. Drug Screening with Genetically Encoded Fluorescent Sensors: Today and Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. selleckchem.com [selleckchem.com]

ZM-306416 Hydrochloride: A Technical Guide to a Potent VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis. This small molecule inhibitor primarily targets VEGFR-2 (KDR) and VEGFR-1 (Flt), key mediators in the VEGF signaling pathway which is fundamental to the formation of new blood vessels. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer and various retinopathies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its evaluation in preclinical research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a tightly regulated process essential for embryonic development, tissue repair, and wound healing. The Vascular Endothelial Growth Factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are the principal regulators of this complex process.[1] In pathological conditions such as cancer, tumor cells often hijack the VEGF signaling pathway to induce sustained angiogenesis, thereby ensuring a dedicated supply of oxygen and nutrients for their growth and metastasis.[2]

This compound has emerged as a valuable tool for researchers studying the intricacies of angiogenesis and for drug development professionals exploring novel anti-angiogenic therapies. Its ability to selectively inhibit VEGFRs provides a targeted approach to disrupt the signaling cascades that drive endothelial cell proliferation, migration, and survival.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride |

| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ |

| Molecular Weight | 370.12 g/mol |

| CAS Number | 196603-47-1 |

| Appearance | Off-white solid |

| Purity | >98% |

| Solubility | Soluble in DMSO (up to 5 mg/ml) and ethanol (B145695) (1 mg/ml) |

Mechanism of Action: Inhibition of the VEGFR Signaling Pathway

VEGF ligands, upon binding to their receptors on the surface of endothelial cells, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to the biological responses of angiogenesis.[3]

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR tyrosine kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling molecules. The primary targets are VEGFR-2 (KDR) and, to a lesser extent, VEGFR-1 (Flt).[3]

The inhibition of VEGFR signaling by this compound leads to the suppression of several key cellular processes involved in angiogenesis, including:

-

Endothelial cell proliferation: Blocking the mitogenic signals that drive the division of endothelial cells.

-

Endothelial cell migration: Inhibiting the directed movement of endothelial cells, a crucial step in the formation of new vessel sprouts.

-

Vascular permeability: Reducing the leakiness of blood vessels, a hallmark of pathological angiogenesis.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ | Reference |

| VEGFR-2 (KDR) | 100 nM | [3] |

| VEGFR-1 (Flt) | 2 µM | [3] |

| EGFR | <10 nM | [4] |

| Src | 0.33 µM | [4] |

| Abl | 1.3 µM | [4] |

Table 2: Cellular Activity

| Cell Line | Assay | IC₅₀ | Reference |

| H3255 (NSCLC, EGFR mutant) | Proliferation | 0.09 µM | [4] |

| HCC4011 (NSCLC, EGFR mutant) | Proliferation | 0.072 µM | [4] |

| A549 (NSCLC, EGFR wild-type) | Proliferation | >10 µM | [4] |

| H2030 (NSCLC, EGFR wild-type) | Proliferation | >10 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Kinase Assay

This protocol describes a general method to determine the IC₅₀ of this compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87))[1]

-

ATP

-

This compound

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Assay plates (e.g., 384-well white plates)

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

Plate reader

Procedure:

-

Prepare a 2X working solution of recombinant VEGFR-2 kinase in kinase buffer.

-

Prepare a 2X working solution of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for VEGFR-2.

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the this compound dilutions to the wells of the assay plate. Include wells with buffer only (negative control) and DMSO (vehicle control).

-

Add 5 µL of the 2X VEGFR-2 kinase solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay (HUVEC)

This protocol describes how to assess the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

Microplate reader

Procedure:

-

Culture HUVECs in Endothelial Cell Growth Medium.

-

Seed HUVECs into 96-well plates at a density of 5,000 cells/well in a medium containing reduced serum (e.g., 1% FBS) and allow them to attach overnight.[5]

-

Prepare serial dilutions of this compound in a low-serum medium.

-

Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells.

-

Stimulate the cells with a final concentration of 20-50 ng/mL VEGF. Include unstimulated controls and vehicle controls (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol outlines an in vivo model to evaluate the anti-angiogenic activity of this compound.

Materials:

-

Matrigel (growth factor reduced)

-

VEGF

-

Heparin

-

This compound

-

Mice (e.g., C57BL/6 or athymic nude)

-

Drabkin's reagent for hemoglobin quantification

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw Matrigel on ice overnight.

-

On the day of injection, mix Matrigel with VEGF (e.g., 100 ng/mL) and heparin (e.g., 10 units/mL). For the treatment group, also add the desired concentration of this compound. Keep the mixture on ice.

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.

-

The Matrigel will form a solid plug in vivo.

-

Administer this compound systemically (e.g., oral gavage or intraperitoneal injection) daily or as required.

-

After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as a measure of blood vessel formation.[6]

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify the microvessel density.

-

Western Blot for Phosphorylated VEGFR-2

This protocol is for detecting the inhibition of VEGFR-2 autophosphorylation in cells treated with this compound.

Materials:

-

HUVECs or other endothelial cells

-

VEGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture endothelial cells to near confluency.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This compound is a powerful research tool for the investigation of angiogenesis and the development of anti-angiogenic therapies. Its potent and selective inhibition of VEGFRs allows for the targeted disruption of the VEGF signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the in vitro and in vivo activities of this and other potential VEGFR inhibitors. A thorough understanding of its mechanism of action and the availability of robust experimental models are crucial for advancing our knowledge of angiogenesis-dependent diseases and for the discovery of novel therapeutics.

References

- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

ZM-306416 Hydrochloride: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

Abstract

This technical guide provides a comprehensive overview of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

ZM-306416 is a synthetic organic compound that belongs to the quinazoline (B50416) class of kinase inhibitors. The hydrochloride salt is a common formulation for research purposes.

| Property | Value | Reference |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride | [1] |

| Synonyms | CB-676475 hydrochloride | [2] |

| CAS Number | 196603-47-1 (hydrochloride) | [3][4] |

| CAS Number | 690206-97-4 (free base) | [5][6] |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl | [3] |

| Molecular Weight | 370.21 g/mol | [3] |

| Purity | ≥99% by HPLC | [3][4] |

| Solubility | Soluble in DMSO to 10 mM | [3] |

| Storage | Desiccate at room temperature. Solutions in DMSO may be stored at -20°C for up to 3 months. | [3][7] |

Mechanism of Action

This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, playing a crucial role in angiogenesis, the formation of new blood vessels. It primarily targets VEGFR-2 (also known as KDR or Flk-1), the principal mediator of VEGF-induced endothelial cell responses, and to a lesser extent, VEGFR-1 (Flt-1).[5][8] By binding to the ATP-binding site of the receptor's intracellular kinase domain, ZM-306416 blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

Dysregulation of the VEGF signaling pathway is a key factor in tumor angiogenesis, which is essential for tumor growth and metastasis.[5] By inhibiting VEGFR, ZM-306416 can effectively suppress tumor-induced angiogenesis.

Furthermore, ZM-306416 has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase.[2][7] This dual inhibitory activity may contribute to its anti-proliferative effects in cancer cells that are dependent on EGFR signaling.

The inhibition of VEGFR and EGFR by ZM-306416 leads to the downregulation of major signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are critical for cell proliferation, survival, and angiogenesis.

Quantitative Data

The inhibitory activity of ZM-306416 has been quantified against various kinases and in cellular assays.

| Target | Assay Type | IC₅₀ | Reference |

| VEGFR-2 (KDR) | Kinase Assay | 100 nM | [3][8] |

| VEGFR-1 (Flt) | Kinase Assay | 2 µM | [3][8] |

| EGFR | Kinase Assay | < 10 nM | [2] |

| Src | Kinase Assay | 0.33 µM | [9] |

| Abl | Kinase Assay | 1.3 µM | [9] |

| H3255 (EGFR-addicted NSCLC cell line) | Antiproliferative Assay | 0.09 µM | [9] |

| HCC4011 (EGFR-addicted NSCLC cell line) | Antiproliferative Assay | 0.072 µM | [9] |

| Granule Formation | Cellular Assay | 0.67 µM | [9] |

| ERRα Assay | Cellular Assay | 7.3 µM | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Cell viability and proliferation measurement [takarabio.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. selleckchem.com [selleckchem.com]

ZM-306416 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Methodologies Associated with the Kinase Inhibitor ZM-306416 Hydrochloride

This guide provides a comprehensive overview of ZM-306416, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

ZM-306416 is a synthetic organic compound belonging to the quinazoline (B50416) class of kinase inhibitors. A critical point of clarification for researchers is the distinction in molecular weight between the free base and the hydrochloride salt form, which is commonly used in research due to its improved solubility.

| Property | ZM-306416 (Free Base) | This compound |

| Synonyms | CB-676475 | N/A |

| CAS Number | 690206-97-4 | 196603-47-1 |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂ | C₁₆H₁₃ClFN₃O₂ · HCl |

| Molecular Weight | 333.74 g/mol | 370.21 g/mol |

| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 4-[(4'-Chloro-2'-fluoro)phenylamino]-6,7-dimethoxyquinazoline hydrochloride |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | Soluble in DMSO (up to 5 mg/mL) |

Mechanism of Action and Biological Activity

ZM-306416 exerts its biological effects by competitively inhibiting the ATP-binding site of receptor tyrosine kinases, primarily VEGFR and EGFR. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Profile

ZM-306416 has been characterized as a potent inhibitor of several key kinases involved in oncology. The half-maximal inhibitory concentrations (IC₅₀) highlight its activity against VEGFR-2 (KDR) and EGFR, with additional activity against other kinases such as VEGFR-1 (Flt), Abl, and Src.

| Target Kinase | IC₅₀ Value | Reference |

| VEGFR-2 (KDR) | 100 nM | [1][2] |

| VEGFR-1 (Flt) | 2 µM | [1][2] |

| EGFR | <10 nM | [2][3] |

| Abl | 1.3 µM | [2] |

| Src | 0.33 µM | [3] |

Cellular Activity

In cellular assays, ZM-306416 demonstrates potent anti-proliferative effects, particularly in cell lines that are dependent on EGFR signaling.

| Cell Line | Cancer Type | IC₅₀ Value | Reference | | :--- | :--- | :--- | | H3255 | Non-Small Cell Lung Cancer (EGFR-addicted) | 0.09 ± 0.007 µM |[2] | | HCC4011 | Non-Small Cell Lung Cancer (EGFR-addicted) | 0.072 ± 0.001 µM |[2] | | A549 | Non-Small Cell Lung Cancer (wild-type EGFR) | >10 µM |[2] | | H2030 | Non-Small Cell Lung Cancer (wild-type EGFR) | >10 µM |[2] |

Signaling Pathways

ZM-306416's dual inhibition of VEGFR and EGFR allows it to interfere with two critical signaling cascades in cancer biology.

VEGFR Signaling Pathway

VEGF binding to its receptor, VEGFR-2 (KDR), on endothelial cells triggers dimerization and autophosphorylation of the receptor. This leads to the activation of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. ZM-306416 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.[1]

EGFR Signaling Pathway

Similarly, the binding of ligands like EGF to EGFR induces receptor dimerization and autophosphorylation. This activates multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt cascades, which drive cell proliferation and survival. ZM-306416's potent inhibition of EGFR blocks these signals at the receptor level.

References

ZM-306416 Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis research. This technical guide provides an in-depth overview of the discovery, history, and key preclinical characteristics of ZM-306416. It details its mechanism of action, synthesis, and the pivotal experiments that defined its biological activity. Quantitative data are presented in structured tables, and key experimental protocols are described to facilitate reproducibility. Signaling pathways and experimental workflows are illustrated using diagrams to provide a clear and comprehensive understanding of this important research compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions, most notably in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs). This activation triggers a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival, essential steps in the formation of new blood vessels.

The inhibition of VEGFR signaling has been a major focus of anti-cancer drug discovery. ZM-306416 emerged from a research program aimed at identifying small molecule inhibitors of VEGFR tyrosine kinases. As a member of the 4-anilinoquinazoline (B1210976) class of compounds, ZM-306416 has been instrumental as a research tool for elucidating the role of VEGFR in various biological processes. This document serves as a comprehensive technical resource on the discovery and history of this compound.

Discovery and History

The discovery of ZM-306416 is rooted in a medicinal chemistry effort to develop potent and selective inhibitors of VEGFR tyrosine kinases. The foundational work was published by Hennequin and colleagues in 1999, detailing the design and structure-activity relationship (SAR) of a novel series of 4-anilinoquinazolines.[1][2] ZM-306416 was identified as a key compound within this series, demonstrating significant inhibitory activity against VEGFRs.

The development of this class of inhibitors was driven by the need for orally bioavailable small molecules that could target the ATP-binding site of the VEGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The 4-anilinoquinazoline scaffold was chosen as a promising starting point, and extensive SAR studies were conducted to optimize its potency and selectivity. These studies involved modifications at various positions of the quinazoline (B50416) and aniline (B41778) rings. ZM-306416, with its specific substitution pattern, was found to be a potent inhibitor of VEGFR-1 (Flt) and VEGFR-2 (KDR).[1][3][4]

While a closely related analogue, ZD6474 (Vandetanib), progressed into clinical development and received regulatory approval, ZM-306416 has remained a valuable tool for preclinical research due to its well-characterized activity profile.[5][6][7]

Mechanism of Action

ZM-306416 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of VEGFR tyrosine kinases. This inhibition prevents the autophosphorylation of the receptors upon VEGF binding, thereby blocking the initiation of the downstream signaling cascade.

The primary molecular targets of ZM-306416 are VEGFR-1 (Flt) and VEGFR-2 (KDR).[1][3][4] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another receptor tyrosine kinase.[4][8] The inhibition of these receptors leads to the suppression of endothelial cell proliferation and migration, which are key events in angiogenesis.

Signaling Pathway

The following diagram illustrates the VEGF signaling pathway and the point of inhibition by ZM-306416.

VEGF signaling pathway and inhibition by ZM-306416.

Quantitative Data

The inhibitory activity of ZM-306416 has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of ZM-306416

| Target/Assay | IC50 (µM) | Cell Line/System | Reference |

| VEGFR-1 (Flt) | 2 | Recombinant Enzyme | [3][4] |

| VEGFR-2 (KDR) | 0.1 | Recombinant Enzyme | [3][4] |

| EGFR | <0.01 | Recombinant Enzyme | [4] |

| H3255 (NSCLC) | 0.09 | Cell Proliferation | [8] |

| HCC4011 (NSCLC) | 0.072 | Cell Proliferation | [8] |

IC50: Half maximal inhibitory concentration; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

This section provides an overview of the methodologies used for key experiments in the characterization of ZM-306416, based on the foundational publications.

Synthesis of ZM-306416

The synthesis of ZM-306416 involves a multi-step process starting from substituted anilines and quinazoline precursors. A general synthetic scheme is outlined below.

References

- 1. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZM-306416 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for ZM-306416 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-306416 hydrochloride is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2] It demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those with EGFR addictions.[1][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound using cell-based assays, focusing on cell viability and the inhibition of key signaling pathways.

Mechanism of Action

This compound targets both VEGFR and EGFR, key receptors involved in angiogenesis and tumor cell proliferation.[4] By inhibiting the phosphorylation of these receptors, ZM-306416 blocks downstream signaling cascades, including the MAPK pathway, leading to reduced cell proliferation and induction of cell death.[1]

Data Summary

The inhibitory activity of this compound against various kinases and cancer cell lines is summarized below.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt) | 2000 |

| VEGFR2 (KDR) | 100 |

| EGFR | <10 |

| Abl | 1300 |

Data sourced from multiple references.[3][5][6]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |

| H3255 | Non-Small Cell Lung Cancer (NSCLC) | Addicted | 0.09 ± 0.007 |

| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | Addicted | 0.072 ± 0.001 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Wild Type | >10 |

| H2030 | Non-Small Cell Lung Cancer (NSCLC) | Wild Type | >10 |

Data sourced from MedChemExpress.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for a cell-based assay.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol details the measurement of cell viability in response to this compound treatment using the H3255 non-small cell lung cancer cell line.

Materials:

-

This compound

-

H3255 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture H3255 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Count the cells and adjust the density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of EGFR and MAPK Phosphorylation

This protocol describes the investigation of this compound's effect on the phosphorylation of EGFR and its downstream effector, MAPK (ERK1/2), in H3255 cells.

Materials:

-

H3255 cells and culture reagents (as above)

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-EGFR (Tyr1068)

-

Rabbit anti-total-EGFR

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Rabbit anti-total-p44/42 MAPK (ERK1/2)

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed H3255 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use the manufacturer's recommended dilutions.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control. Use β-actin as a loading control.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ZM-306416 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of ZM-306416 hydrochloride in mouse models of cancer. This document outlines the mechanism of action, provides protocols for preparation and administration, and offers a framework for designing preclinical efficacy studies.

Introduction

This compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily targeting VEGFR1 (Flt) and VEGFR2 (KDR).[1][2] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] By targeting these key signaling pathways involved in angiogenesis and tumor cell proliferation, this compound presents a promising therapeutic agent for cancer research. These application notes are intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy of this compound in various mouse models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFRs and EGFR.

-

VEGFR Inhibition: VEGF and its receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This compound inhibits VEGFR signaling, thereby impeding tumor angiogenesis and growth.

-

EGFR Inhibition: EGFR is a key driver of cell proliferation, survival, and differentiation in many types of cancer. Inhibition of EGFR signaling by this compound can directly suppress the growth of EGFR-dependent tumors.

The dual inhibition of both VEGFR and EGFR pathways suggests that this compound may be effective in a broader range of cancers and may overcome resistance mechanisms associated with single-agent therapies.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ZM-306416

| Target | IC50 (µM) | Cell Lines |

| VEGFR1 (Flt) | 2 | Not specified |

| VEGFR2 (KDR) | 0.1 | Not specified |

| EGFR | <0.01 | Not specified |

| ABL | 1.3 | Not specified |

| EGFR-addicted NSCLC (H3255) | 0.09 ± 0.007 | H3255 |

| EGFR-addicted NSCLC (HCC4011) | 0.072 ± 0.001 | HCC4011 |

| Wild-type EGFR NSCLC (A549, H2030) | >10 | A549, H2030 |

Data compiled from MedChemExpress and Selleck Chemicals product information.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl) or Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure for Formulation 1 (Aqueous-based):

This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.

-

Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Gentle warming or sonication may be required to fully dissolve the compound.

-

For the final dosing solution, prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.

-

Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.

-

Vortex the solution thoroughly until it is clear and homogenous.

Procedure for Formulation 2 (Oil-based):

This formulation is suitable for oral gavage (p.o.) administration.

-

Prepare a stock solution of this compound in DMSO as described above.

-

Add the required volume of the DMSO stock solution to corn oil to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤10%).

-

Vortex the solution thoroughly to ensure a uniform suspension.

Note: The solubility and stability of this compound in these formulations should be confirmed prior to in vivo studies. It is recommended to prepare fresh dosing solutions for each day of treatment.

Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model

Materials:

-

Cancer cell line of interest (e.g., A549, H1975 human lung adenocarcinoma cells)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

Procedure:

-

Culture the selected cancer cells to 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and wash with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 3: Administration of this compound and Efficacy Evaluation

Procedure:

-

Based on the chosen route of administration (i.p., i.v., or p.o.), administer the prepared this compound solution or vehicle control to the mice according to the desired dosing schedule (e.g., daily, twice daily).

-

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

-

Record the body weight of the mice regularly to assess for any treatment-related toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).

Mandatory Visualization

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Caption: Xenograft Mouse Model Experimental Workflow.

References

Application Notes and Protocols for ZM-306416 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It primarily targets VEGFR-2 (also known as KDR or Flk-1) and to a lesser extent, VEGFR-1 (Flt-1), playing a critical role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF signaling pathway is implicated in various pathologies, including cancer and retinopathies. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro research purposes.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl |

| Molecular Weight | 370.21 g/mol |

| Purity | >98% |

| Solubility in DMSO | Up to 50 mg/mL |

| IC₅₀ for VEGFR-2 (KDR) | 100 nM |

| IC₅₀ for VEGFR-1 (Flt) | 2 µM |

| Storage (Powder) | Room Temperature |

| Storage (Stock Solution) | -20°C (up to 3 months) or -80°C (long term) |

VEGFR-2 Signaling Pathway

ZM-306416 exerts its inhibitory effects by blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is inhibited by ZM-306416.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.37021 mg of the compound.

-

Calculation: Molecular Weight (370.21 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.00037021 g = 0.37021 mg.

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 100 µL of DMSO.

-

Mixing: Cap the tube/vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for use in cell culture experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and micropipettes with sterile tips

-

Sterile conical tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): It is often convenient to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

-

Final Dilution: Further dilute the intermediate solution (or the stock solution directly) to the desired final working concentration in the cell culture medium that will be used for the experiment. For instance, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, perform a 1:100 dilution (e.g., add 10 µL of the 100 µM solution to 990 µL of medium).

-

DMSO Concentration Control: It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including the vehicle control wells. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

-

Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing and using this compound in a typical cell-based experiment.

Disclaimer: This information is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety precautions. The specific concentrations and protocols may need to be optimized for your particular cell line and experimental conditions.

ZM-306416 Hydrochloride: Application Notes and Protocols for Angiogenesis Assays

For Research Use Only.

Introduction

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a critical role in the modulation of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in development, wound healing, and various pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process. This compound exerts its anti-angiogenic effects by targeting VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. This document provides detailed protocols for utilizing this compound in common in vitro and ex vivo angiogenesis assays.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation and activation of the receptor upon VEGF binding, thereby blocking downstream signaling pathways crucial for angiogenesis. Notably, this compound has been shown to inhibit VEGFR-1 with an IC50 of 0.33 µM.[1] Furthermore, a concentration of 300 nM has been demonstrated to abolish the phosphorylation of VEGFR-2.[1] In addition to its effects on VEGFR, ZM-306416 has also been reported to inhibit the Epidermal Growth Factor Receptor (EGFR).

Data Presentation

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VEGFR-1) | 0.33 µM | N/A | [1] |

| Effective Concentration | 300 nM | Human Thyroid Follicular Cells | [1] |

| (Abolishes pVEGFR2) |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)

-

This compound

-

Vehicle control (e.g., DMSO, typically at <0.1%)

-

VEGF (as a pro-angiogenic stimulus)

-

96-well tissue culture plates

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Protocol:

-

Preparation of Basement Membrane Matrix:

-

Thaw the basement membrane matrix on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a serum-starved medium (e.g., EBM-2 with 0.5% FBS) at a density of 2 x 10^5 cells/mL.

-

Prepare different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) in the serum-starved medium. Also, prepare a vehicle control.

-

Pre-incubate the HUVEC suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.

-